molecular formula C20H24N2O4 B7168010 N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B7168010
M. Wt: 356.4 g/mol
InChI Key: JPHXLFCUQHMHCO-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a furan ring, and a benzoyl group, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-12-5-4-6-16(18(12)23)20(25)22-9-7-15(8-10-22)21-19(24)17-11-13(2)26-14(17)3/h4-6,11,15,23H,7-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHXLFCUQHMHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)NC(=O)C3=C(OC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the furan ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It can be employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, benzoyl compounds, and furan-containing molecules. Examples include:

  • N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
  • N-[1-(3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-[1-(2-hydroxy-3-methylbenzoyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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